REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7](Br)[CH:8]=1)[NH2:5].[NH:10]1[CH:14]=[CH:13][CH:12]=[N:11]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.CCOC(C)=O.CC([O-])=O.CC([O-])=O.[Cu+2].O>[N:10]1([C:2]2[CH:3]=[C:4]([CH:6]=[C:7]([N:10]3[CH:14]=[CH:13][CH:12]=[N:11]3)[CH:8]=2)[NH2:5])[CH:14]=[CH:13][CH:12]=[N:11]1.[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([N:10]2[CH:14]=[CH:13][CH:12]=[N:11]2)[CH:8]=1)[NH2:5] |f:2.3.4,7.8.9.10|
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=C(C1)Br
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
Fe(acac)3
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
cesium carbonate
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Cu+2].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 135° C. in a sealed tube for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred vigorously
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C=1C=C(N)C=C(C1)N1N=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(N)C=C(C1)N1N=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |